molecular formula C19H17NO6 B2540380 N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 324065-13-6

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2540380
CAS RN: 324065-13-6
M. Wt: 355.346
InChI Key: AIYZMUDPCBLGFH-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a derivative of chromene, which is a class of organic compounds with a 2H-chromene skeleton. Chromenes are known for their diverse pharmacological activities and are found in various natural products. The specific compound appears to be a synthetic molecule that could potentially exhibit interesting chemical and biological properties due to its functional groups and structural features.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, they do offer insights into related compounds. For instance, the synthesis of N-methoxy-N-methylamides, which are known as Weinreb amides, is discussed as an effective method for producing ketones from carboxylic acids without side products . This method involves the condensation of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using coupling reagents like oxalyl chloride. Although the target compound is not a Weinreb amide, the principles of activating carboxylic acids and the use of coupling reagents could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of related chromene derivatives is described in one of the papers, where 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives are mentioned to crystallize in different space groups . These structures exhibit an anti-rotamer conformation about the C-N bond, with the possibility of the amide O atom being trans- or cis-related to the O atom of the pyran ring. This information suggests that the molecular structure of N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may also exhibit similar conformational features, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be hypothesized based on the properties of similar chromene derivatives. For instance, the polymorphism of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide indicates that the target compound might also exhibit polymorphism, which could affect its solubility, melting point, and stability . The presence of multiple methoxy groups could contribute to the compound's solubility in organic solvents, while the amide group might enhance hydrogen bonding capabilities, influencing its boiling point and melting point.

Scientific Research Applications

Synthesis and Characterization

Researchers have been exploring the synthesis and characterization of chromene derivatives, which include compounds structurally similar to N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. For example, the synthesis of related compounds through etherification, oximation, and Beckmann rearrangement, with their structures confirmed by NMR, MS techniques, and X-ray single crystal diffraction analysis, highlights the ongoing efforts in the chemical synthesis and structural elucidation of chromene derivatives (Chen, Ye, & Hu, 2012).

Pharmaceutical Applications

Some studies have focused on synthesizing analogues of known pharmaceutical compounds to improve systemic exposure or to explore their pharmacological potential. For instance, the synthesis of chromene analogues of rhein, a drug used in the treatment of osteoarthritis, aims to develop compounds with better pharmacokinetic profiles (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Chemical Properties and Reactions

The exploration of the chemical properties and reactions of chromene derivatives is another area of interest. Studies have investigated the metabolism of chromene-based P-glycoprotein inhibitors, identifying the metabolic pathways in rats and suggesting potential applications in overcoming drug resistance in cancer therapy (Paek, Ji, Kim, Lee, & Lee, 2006).

Material Science and Electrochromic Properties

Chromene derivatives have also been studied for their potential applications in material science, such as in the synthesis of electrochromic polyamides. These studies explore how chromene units can be incorporated into polymers to endow them with specific optical properties, which could be useful in developing new materials for electronic displays or smart windows (Chang & Liou, 2008).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-23-12-7-8-15(24-2)14(10-12)20-18(21)13-9-11-5-4-6-16(25-3)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYZMUDPCBLGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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